N-(9-氧代-9H-噻吨-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

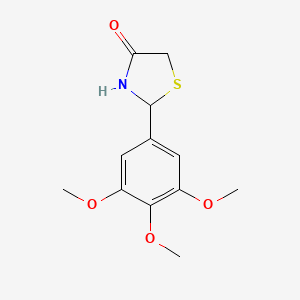

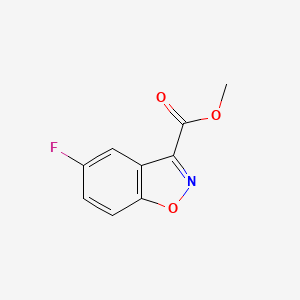

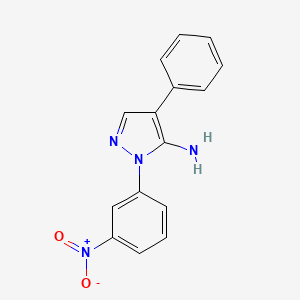

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide , also known as TXAM , is a chemical compound with an intriguing molecular structure. It combines a thioxanthene moiety with a thiophene carboxamide group. The compound exhibits interesting photophysical and photochemical properties, making it a subject of scientific investigation .

Molecular Structure Analysis

The molecular structure of TXAM consists of a fused thioxanthene ring system (9-oxo-9H-thioxanthen-2-yl) linked to a thiophene carboxamide group. The arrangement of atoms and functional groups significantly influences its properties, including its photoinitiating capabilities .

Chemical Reactions Analysis

Furthermore, when combined with an iodonium salt (Iod), TXAM enables deep-layer photopolymerization, leading to photo-cured interpenetrating network (IPN) materials .

Physical And Chemical Properties Analysis

科学研究应用

Multifunctional Photoinitiator for Photopolymerization

This compound has been studied as a multifunctional photoinitiator for photopolymerization . It can initiate free radical polymerization, cationic polymerization, and mixed polymerization under LED exposure . When combined with iodonium salt (Iod), it can initiate deep photopolymerization to obtain photocured IPN materials .

Photosensitizer for Photopolymerization

It has been used as a photosensitizer in photopolymerization processes . The photoinitiation activity of these molecules was verified during photopolymerization processes performed upon exposure to visible LEDs of 420, 455, and 470 nm .

Photoredox Catalyst for Photopolymerization

The compound has been proposed as a strongly reducing metal-free photoredox catalyst in organocatalyzed atom transfer radical polymerization (ATRP) . Thioxanthone derivatives (with alkyl halide) efficiently activate the ATRP of methyl methacrylate using a visible LED as an irradiation source .

Application in 3D Printing

The performance of the studied compounds in 3D printing applications was also examined . The most important result of this study is the design and possible application of photosensitizers/photocatalysts for photopolymerization processes .

Water-Soluble Polymer for Dual Curing

A novel water-soluble polymer (photoinitiator) has been designed for the effective dual curing of acrylate and methacrylate mixtures . It was synthesized by the aza-Michael addition reaction of poly(amidoamine) with N-(9-oxo-9H-thioxanthen-2-yl)acrylamide (TXAM) .

6. Photophysical/Photochemical, Kinetic, and Migration Stability Study The photophysical/photochemical, kinetic, and migration stability of N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide (TXNBA) were studied . This compound was designed and synthesized as a single-component polymerizable photoinitiator (PI) .

作用机制

属性

IUPAC Name |

N-(9-oxothioxanthen-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2S2/c20-17-12-4-1-2-5-14(12)23-15-8-7-11(10-13(15)17)19-18(21)16-6-3-9-22-16/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSBNBCCZPKIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2966350.png)

![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide](/img/structure/B2966352.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)

![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)

![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)